1-Cyclooctylpyrrolidine chemical structure and properties
1-Cyclooctylpyrrolidine chemical structure and properties
This guide details the chemical structure, physicochemical properties, synthesis, and applications of 1-Cyclooctylpyrrolidine , a tertiary amine intermediate used in medicinal chemistry and organic synthesis.
Executive Summary
1-Cyclooctylpyrrolidine (also known as N-cyclooctylpyrrolidine) is a tertiary amine featuring a five-membered pyrrolidine heterocycle N-alkylated with an eight-membered cyclooctyl ring. In drug development, this structural motif serves as a bulky, lipophilic amine scaffold, often utilized to modulate the physicochemical properties (LogP, solubility) of pharmaceutical candidates or to probe hydrophobic binding pockets in G-protein-coupled receptors (GPCRs) and sigma receptors.
| Key Identifier | Detail |
| Chemical Name | 1-Cyclooctylpyrrolidine |
| CAS Number | 18707-36-3 (Referenced in catalog sources) |
| Molecular Formula | C₁₂H₂₃N |
| Molecular Weight | 181.32 g/mol |
| Classification | Tertiary Cyclic Amine / Heterocycle |
Chemical Structure & Physicochemical Properties[3][4][5][6][7][8]
Structural Analysis
The molecule consists of two distinct ring systems connected by a nitrogen atom:
-
Pyrrolidine Ring: A saturated 5-membered nitrogen heterocycle. It typically adopts an envelope conformation to minimize torsional strain.
-
Cyclooctyl Ring: A saturated 8-membered carbocycle. Cyclooctane rings are highly flexible, existing in multiple conformers (boat-chair, crown) to relieve transannular strain (Prelog strain).
The steric bulk of the cyclooctyl group significantly shields the nitrogen lone pair compared to smaller cycloalkyl analogs (e.g., cyclopentyl), potentially influencing its nucleophilicity and binding kinetics.
Physicochemical Data Table
Note: Where experimental values are unavailable for this specific intermediate, predictive data based on Structure-Property Relationships (SPR) of close analogs (e.g., 1-octylpyrrolidine) is provided.
| Property | Value / Description | Source/Type |
| Physical State | Colorless to pale yellow oil | Experimental Observation |
| Boiling Point | ~115–120 °C at 10 mmHg | Predicted (Analogous to 1-cyclohexylpyrrolidine) |
| Boiling Point | ~245–250 °C at 760 mmHg | Predicted |
| Density | ~0.91–0.93 g/cm³ | Predicted |
| LogP (Octanol/Water) | ~3.8 – 4.2 | Predicted (High Lipophilicity) |
| pKa (Conjugate Acid) | ~10.2 – 10.5 | Typical for tertiary pyrrolidines |
| Solubility | Insoluble in water; Soluble in DCM, MeOH, EtOAc | Experimental Principle |
Synthesis & Manufacturing Methodologies
The most robust and field-proven method for synthesizing 1-cyclooctylpyrrolidine is Reductive Amination . This approach avoids the elimination side-reactions common when attempting direct alkylation of pyrrolidine with cyclooctyl halides (secondary halides).
Protocol: Reductive Amination (Self-Validating)
Reaction Logic: Condensation of cyclooctanone with pyrrolidine forms an iminium ion intermediate, which is selectively reduced in situ to the amine.
Reagents:
-
Cyclooctanone (1.0 equiv)
-
Pyrrolidine (1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 equiv)
-
Acetic Acid (AcOH) (Catalytic amount, ~1-2 drops)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
Step-by-Step Methodology:
-
Imine Formation: In a dry round-bottom flask, dissolve Cyclooctanone (10 mmol) in DCE (30 mL). Add Pyrrolidine (12 mmol) and catalytic AcOH. Stir at room temperature for 30 minutes to facilitate carbinolamine/iminium formation.
-
Reduction: Cool the mixture to 0°C. Add STAB (14 mmol) portion-wise over 10 minutes. (STAB is preferred over NaBH₄/MeOH for its selectivity toward imines over ketones, preventing side-reduction of unreacted ketone).
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under nitrogen atmosphere.
-
Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x).
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Isolation: Purify the crude oil via flash column chromatography (Silica gel; Eluent: Hexanes/EtOAc or DCM/MeOH) or vacuum distillation.
Synthesis Pathway Diagram
Figure 1: Reductive amination pathway utilizing Sodium Triacetoxyborohydride (STAB) for selective iminium reduction.
Analytical Characterization
To validate the identity of synthesized 1-cyclooctylpyrrolidine, the following spectral signatures are diagnostic.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~2.4 – 2.6 ppm (m, 4H): Protons on the pyrrolidine ring adjacent to nitrogen (
-CH₂). -
δ ~2.3 – 2.5 ppm (m, 1H): Methine proton of the cyclooctyl ring (N-CH).
-
δ ~1.7 – 1.8 ppm (m, 4H): Protons on the pyrrolidine ring (
-CH₂). -
δ ~1.4 – 1.7 ppm (m, 14H): Methylene protons of the cyclooctyl ring (broad multiplet characteristic of flexible C8 rings).
-
-
¹³C NMR (CDCl₃):
-
δ ~60–65 ppm: Methine carbon of cyclooctyl ring (C-N).
-
δ ~50–54 ppm:
-Carbons of pyrrolidine. -
δ ~23–32 ppm: Remaining methylene carbons of pyrrolidine and cyclooctane.
-
Mass Spectrometry (MS)
-
Method: ESI-MS or GC-MS.
-
Result: Molecular Ion
peak at m/z 182.2 . -
Fragmentation: In EI-MS, expect a base peak at m/z 70 (pyrrolidinium ion,
), resulting from -cleavage adjacent to the nitrogen.
Applications in Drug Discovery[7][11][12][13]
Structure-Activity Relationship (SAR)
1-Cyclooctylpyrrolidine acts as a bioisostere for other tertiary amines. Its specific utility lies in the cyclooctyl group , which provides:
-
Enhanced Lipophilicity: Increases LogP compared to cyclohexyl or cyclopentyl analogs, improving blood-brain barrier (BBB) penetration for CNS targets.
-
Space-Filling Bulk: The C8 ring fills large hydrophobic pockets in receptors (e.g., Sigma-1 receptors, Histamine H3) more effectively than planar aromatics.
Mechanistic Logic Diagram
Figure 2: SAR logic demonstrating the pharmacological contributions of the cyclooctyl-pyrrolidine motif.
Safety & Handling
-
Hazards: Like most low-molecular-weight amines, this compound is likely Corrosive and an Irritant to eyes, skin, and respiratory tracts.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation (N-oxide formation) and absorption of atmospheric CO₂.
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and work within a fume hood.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.
-
Chemical Book. (n.d.). "1-Cyclooctylpyrrolidine Product Entry." ChemicalBook.com.
-
National Center for Biotechnology Information. (n.d.). "Pyrrolidine Structure and Bioactivity."[1][2][3][4] PubChem Compound Summary.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for amine synthesis protocols).
